N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide

Catalog No.
S12335370
CAS No.
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboxim...

Product Name

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide

IUPAC Name

N',6,7-trihydroxy-3,4-dihydronaphthalene-2-carboximidamide

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h3-5,14-16H,1-2H2,(H2,12,13)

InChI Key

SYJORZQDPOSSSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a carboximidamide functional group. This compound belongs to the class of dihydronaphthalene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxyl groups contributes to its solubility and reactivity, making it a subject of interest in various chemical and biological studies.

The chemical reactivity of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide can be explored through several types of reactions:

  • Oxidation-Reduction Reactions: The hydroxyl groups can undergo oxidation to form corresponding carbonyl compounds.
  • Condensation Reactions: The carboximidamide moiety can participate in condensation reactions with various nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the compound may hydrolyze, particularly affecting the carboximidamide group.

These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules.

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide exhibits notable biological activities. Research indicates that compounds within this class may possess:

  • Antioxidant Properties: The hydroxyl groups are known to scavenge free radicals, thereby potentially reducing oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that similar compounds can inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects: Some derivatives have shown promise in modulating inflammatory pathways.

These activities make this compound a candidate for further pharmacological exploration.

The synthesis of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide can be approached through several methods:

  • Starting from Dihydronaphthalene Derivatives: Utilizing starting materials like 6-methoxy-1-tetralone and hydrazine derivatives allows for the construction of the core naphthalene structure followed by hydroxylation and amide formation.
  • Reactions with Isothiocyanates: The reaction of intermediate hydrazine derivatives with isothiocyanates can yield thiosemicarbazides which can be further transformed into carboximidamides.
  • Use of Catalysts: Employing catalysts such as potassium hydrogen phthalate in solvent-free conditions has been shown to enhance yields during synthesis.

These methods illustrate the synthetic flexibility available for creating this compound.

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent for treating oxidative stress-related diseases or infections.
  • Agriculture: Its antimicrobial properties may be useful in developing natural pesticides or fungicides.
  • Material Science: The compound could be explored for its properties in polymer chemistry or as an additive in materials requiring enhanced stability.

Interaction studies involving N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts at a molecular level with target proteins.
  • In Vitro Assays: To assess the biological effects and mechanisms of action through cell-based studies.

Such interactions are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound.

Several compounds share structural features with N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-Hydroxy-2-naphthoic AcidHydroxylated naphthalene derivativeAntimicrobial
2-Hydroxy-N-(4-hydroxyphenyl)acetamideHydroxylated amide derivativeAnti-inflammatory
3-HydroxyflavoneFlavonoid structure with hydroxyl groupsAntioxidant
5-HydroxyindoleIndole derivative with a hydroxyl groupNeuroprotective

Uniqueness

N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is unique due to its specific arrangement of multiple hydroxyl groups on a dihydronaphthalene core combined with a carboximidamide functionality. This combination enhances its solubility and reactivity compared to other similar compounds that may lack this specific structural configuration.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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